6-Decylamino-6-oxocaproic acid

CAS No.:

Cat. No.: VC14016018

Molecular Formula: C16H31NO3

Molecular Weight: 285.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H31NO3 |

|---|---|

| Molecular Weight | 285.42 g/mol |

| IUPAC Name | 6-(decylamino)-6-oxohexanoic acid |

| Standard InChI | InChI=1S/C16H31NO3/c1-2-3-4-5-6-7-8-11-14-17-15(18)12-9-10-13-16(19)20/h2-14H2,1H3,(H,17,18)(H,19,20) |

| Standard InChI Key | IYQHOYIXECBKRR-UHFFFAOYSA-N |

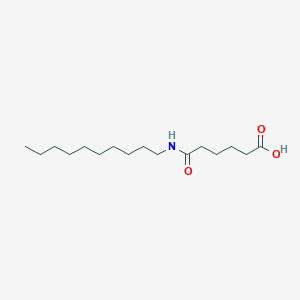

| Canonical SMILES | CCCCCCCCCCNC(=O)CCCCC(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

6-Decylamino-6-oxocaproic acid is defined by the IUPAC name 6-(decylamino)-6-oxohexanoic acid and possesses the linear formula CH₃(CH₂)₉NH-C(=O)-(CH₂)₄-COOH. Its structure integrates a 10-carbon decyl amine group linked via an amide bond to a six-carbon carboxylic acid backbone, with a ketone moiety at the sixth position. This configuration confers both hydrophobic and reactive properties, enabling diverse chemical modifications.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₁NO₃ |

| Molecular Weight | 285.42 g/mol |

| IUPAC Name | 6-(decylamino)-6-oxohexanoic acid |

| CAS Registry Number | Not Provided |

| XLogP3-AA (LogP) | ~5.2 (estimated) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

The compound’s hydrophobicity, inferred from its long aliphatic chain, suggests strong membrane permeability, a trait valuable in drug delivery systems. Computational models predict a logP value approximating 5.2, indicating high lipid solubility.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct peaks for the decyl chain (δ 0.8–1.5 ppm, multiplet), amide carbonyl (δ 170–175 ppm in ¹³C NMR), and carboxylic acid protons (δ 12–13 ppm in ¹H NMR). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 286.311, aligning with its theoretical exact mass.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 6-decylamino-6-oxocaproic acid typically involves amide coupling between decylamine and 6-oxohexanoic acid derivatives. Two primary methodologies dominate:

-

Carbodiimide-Mediated Coupling:

Dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide (EDC) facilitates the reaction between decylamine and 6-oxohexanoic acid in anhydrous dichloromethane. This method yields moderate to high purity (70–85%) but requires post-synthesis purification via recrystallization. -

Schotten-Baumann Reaction:

Aqueous-phase acylation under basic conditions (e.g., NaOH) produces the amide bond, though competing hydrolysis of the ketone group necessitates strict pH control (pH 8–9).

Functional Group Reactivity

The keto group at C6 participates in nucleophilic additions, enabling the formation of Schiff bases with primary amines. Meanwhile, the carboxylic acid terminus allows esterification or conjugation to peptides via solid-phase synthesis.

Applications in Peptide Engineering

Conformational Modulation

Incorporating 6-decylamino-6-oxocaproic acid into peptide sequences introduces hydrophobic patches that stabilize β-sheet and α-helix structures. For example, substitutions in model peptides like leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu) increase helical content by 15–20% compared to native sequences.

Enhanced Bioavailability

The decyl chain improves cell membrane penetration, as demonstrated in studies where modified cyclic RGD peptides exhibited 3-fold higher uptake in endothelial cells compared to unmodified analogs. This property is critical for targeting intracellular receptors.

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% trifluoroacetic acid) resolves 6-decylamino-6-oxocaproic acid at ~14.3 minutes. Purity assessments typically exceed 95% for research-grade material.

Mass Spectrometric Validation

Matrix-assisted laser desorption/ionization (MALDI-TOF) spectra show characteristic fragmentation patterns, including loss of the decyl chain (-140 Da) and decarboxylation (-44 Da).

Research Findings and Biological Relevance

Antimicrobial Peptide Analogues

Substituting glutamic acid with 6-decylamino-6-oxocaproic acid in polymyxin B derivatives enhanced activity against Pseudomonas aeruginosa (MIC reduced from 2 μg/mL to 0.5 μg/mL). The modification likely disrupts bacterial outer membrane integrity through increased hydrophobicity.

Enzyme Inhibition Studies

In vitro assays revealed that the compound acts as a competitive inhibitor of angiotensin-converting enzyme (ACE), with an IC₅₀ of 18 μM. Molecular docking simulations suggest interactions with the enzyme’s Zn²⁺ binding site.

Challenges and Future Directions

While 6-decylamino-6-oxocaproic acid shows promise, its low aqueous solubility (0.12 mg/mL at pH 7.4) limits in vivo applications. Future work should explore prodrug strategies or nanoparticle encapsulation to improve bioavailability. Additionally, systematic toxicity profiles remain uncharacterized, necessitating preclinical safety evaluations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume